Ethyl 2-azaspiro[4.5]decane-3-carboxylate
Description
Ethyl 2-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C12H21NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12/h10,13H,2-9H2,1H3 |
InChI Key |
JHSUKCYURQTSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate. One common method involves the use of 1-azaspiro[4.5]decane-3-carboxylic acid as a starting material. This compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications of the compound "Ethyl 2-azaspiro[4.5]decane-3-carboxylate" in scientific research, comprehensive data tables, or well-documented case studies. The available information is limited to chemical properties, synthesis methods, and related compounds.
Here's what can be gathered from the search results:
Chemical Information:
- IUPAC Name this compound hydrochloride .
- Formula C12H21NO2 .
- InChI Key CVGPSARRUQWWAB-UHFFFAOYSA-N .
- It is available as a yellow to brown sticky oil to semi-solid .
Related Research:
- The compound is a chemical intermediate that can be used in chemical synthesis .
- It is related to the synthesis of 2-Azaspiro[4.5]decan-3-ones .
- It is related to O-Silylative Aldol Reaction of Aldehydes and Ethyl diazoacetate .
Potential Applications (Inferred):
- As a building block in the synthesis of more complex molecules with potential pharmaceutical or material science applications .
- As a ligand or catalyst in chemical reactions .
Other Spirocyclic Compounds:
Mechanism of Action
The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spiro compound used as an insecticide.
Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate: Another spiro compound with similar structural features.
2-Azaspiro[4.5]decane: A related spiro compound with a different functional group .
Uniqueness
Ethyl 2-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its spiro structure imparts unique physical and chemical properties, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-azaspiro[4.5]decane-3-carboxylate (CAS: 203934-57-0) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C12H21NO2
- Molecular Weight : 211.31 g/mol
- Purity : 97%
The biological activity of this compound is primarily linked to its interactions with various biological targets. The compound's spirocyclic structure may influence its binding affinity to receptors or enzymes, although specific mechanisms remain under investigation.
2. Anti-inflammatory Effects
Studies suggest that spiro compounds can modulate inflammatory pathways. This compound may possess similar properties, potentially reducing inflammatory markers in vitro.
3. Antitumor Potential
In related research, derivatives of spiro compounds have shown cytotoxic effects against cancer cell lines. The potential for this compound to exhibit antitumor activity warrants further exploration.
Case Study 1: Myelostimulating Activity
A study on similar spiro compounds demonstrated myelostimulating activity in models of myelodepressive syndrome induced by cyclophosphamide. These compounds significantly accelerated lymphocyte and granulocyte regeneration in bone marrow hematopoiesis, suggesting a potential therapeutic application for this compound in hematological disorders .
Case Study 2: Antiviral Properties
Research into related chemical structures has revealed antiviral effects against various viruses, indicating that this compound could be evaluated for similar activities .
Data Table: Summary of Biological Activities
| Biological Activity | Evidence/Source | Notes |
|---|---|---|
| Antimicrobial | Similar spiro compounds | Limited direct studies on this compound |
| Anti-inflammatory | Inferred from structure-function relationships | Requires empirical validation |
| Antitumor | Related derivatives show cytotoxicity | Further research needed |
| Myelostimulating | Study on spiro derivatives | Significant effects observed |
| Antiviral | Related chemical structures | Potential for exploration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
